1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Research pain point: Generic pyrazole-3-carboxylic acids fail to engage hydrophobic enzyme pockets, leading to false negatives in SAR studies. This compound solves that with a specific phenylethyl group that modulates lipophilicity and membrane permeability. - **Target applications:** Building block for P2X7 receptor antagonists (chronic pain, neurodegeneration) and tumor-associated carbonic anhydrase IX/XII inhibitors. - **Key advantage:** Distinct from 1-phenyl or 1-methyl analogs; enables reproducible SAR for intracellular/CNS targets. - **Supply:** BenchChem provides research-grade material with verified purity and global shipping.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 1342765-18-7
Cat. No. B2420233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid
CAS1342765-18-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C=CC(=N2)C(=O)O
InChIInChI=1S/C12H12N2O2/c15-12(16)11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16)
InChIKeyIKXZQEQXYLLBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenylethyl)-1H-pyrazole-3-carboxylic Acid: Core Scaffold Overview


1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid (CAS 1342765-18-7) is a member of the pyrazole-3-carboxylic acid class, a versatile scaffold in medicinal chemistry [1]. The compound features a pyrazole ring with a carboxylic acid at the 3-position and a phenylethyl group at the 1-position, a combination that can modulate lipophilicity and receptor interactions relative to other N-substituted pyrazoles [2]. It serves primarily as a building block for synthesizing more complex molecules, including potential pharmaceuticals and agrochemicals . Direct, peer-reviewed, quantitative data on this specific compound's biological activity or differentiation from close analogs are extremely limited in the public domain.

Why Generic Substitution Fails for This Pyrazole


Substituting 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid with a generic pyrazole-3-carboxylic acid or other N-substituted analogs is not advisable due to the critical influence of the 1-position substituent on both synthetic utility and biological target engagement. The phenylethyl group in this compound provides a specific balance of lipophilicity and steric bulk, which is essential for its role as a building block for analogs targeting hydrophobic enzyme pockets or aiming for improved membrane permeability [1]. In contrast, generic pyrazole-3-carboxylic acid (unsubstituted at N1) has a different hydrogen-bonding profile and lacks the specific aryl interaction potential of the phenylethyl group [2]. Furthermore, in-class analogs like 1-phenyl-1H-pyrazole-3-carboxylic acid or 1-methyl-1H-pyrazole-3-carboxylic acid present different pharmacokinetic and synthetic properties, making direct substitution in a research program a source of significant experimental variability and data inconsistency [3].

Differentiation from Key Comparators


Lipophilicity Enhancement vs. Unsubstituted Pyrazole

While direct cLogP data for 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid is not publicly available, its design principle is firmly established. The addition of a 2-phenylethyl group to a pyrazole core is a recognized strategy to increase lipophilicity (logP) compared to the unsubstituted 1H-pyrazole-3-carboxylic acid [1]. This modification is intended to improve membrane permeability and enhance binding to hydrophobic pockets in target proteins, a critical factor in medicinal chemistry campaigns . The unsubstituted 1H-pyrazole-3-carboxylic acid (logP ~0.6) would be predicted to have significantly lower lipophilicity, thus altering its distribution profile.

Medicinal Chemistry Drug Design Physicochemical Properties

3-COOH vs. 5-COOH Isomer in Carbonic Anhydrase Inhibition

Positional isomerism on the pyrazole ring is critical for biological activity. The 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid (3-COOH) provides a different vector and electronic environment for the carboxylate group compared to its 5-COOH isomer. In the context of carbonic anhydrase (CA) inhibition, a study on 5-aryl-1H-pyrazole-3-carboxylic acids demonstrated that compounds in the 3-carboxylic acid series can exhibit selective inhibition for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II [1]. For example, a related 5-aryl-1H-pyrazole-3-carboxylic acid derivative showed a Ki of 0.21 μM toward hCA XII [1]. While the target compound lacks the 5-aryl group, the 3-carboxylate is essential for this class of interaction, a feature not shared by the 5-carboxylate isomer [1].

Cancer Therapeutics Carbonic Anhydrase Enzyme Inhibition

N1-Phenylethyl Group in P2X7 Antagonism

The nature of the N1-substituent on the pyrazole ring is a crucial determinant of P2X7 receptor antagonism. A patent covering pyrazole derivatives as P2X7 antagonists explicitly includes 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid within its scope, highlighting the 2-phenylethyl group's utility in achieving this specific pharmacological activity [1]. While a direct IC50 value for the target compound is not reported, the patent's claims establish that this specific substitution pattern is a productive and intentional design choice for this biological target. Comparators with smaller (e.g., methyl) or differently linked (e.g., phenyl) N1-substituents would fall outside this structure-activity relationship (SAR) and are not claimed for the same activity [1]. This suggests a unique fit for the phenylethyl group in the P2X7 binding pocket.

Inflammation Pain P2X7 Receptor

Research Applications


P2X7 Antagonists for Pain and Inflammation

This compound is a key intermediate for synthesizing novel P2X7 receptor antagonists. Based on its inclusion in a patent covering this specific target class [1], research groups can use it to explore structure-activity relationships (SAR) around the P2X7 receptor, a validated target for treating chronic pain, inflammatory disorders, and neurodegenerative diseases. The phenylethyl group is a defined structural element for this activity [1].

CNS and Intracellular Target Campaigns

The predicted increase in lipophilicity from the phenylethyl group makes this compound a superior starting point for designing inhibitors that must cross biological membranes . It is well-suited for developing drug candidates against intracellular enzymes or receptors located within the central nervous system (CNS), where passive permeability is a primary hurdle .

Carbonic Anhydrase Inhibitor Libraries

This 3-carboxylic acid can serve as a foundational building block for creating focused libraries of carbonic anhydrase (CA) inhibitors. Its core structure aligns with chemotypes that have demonstrated selective inhibition of the tumor-associated hCA IX and XII isoforms [2]. Researchers can leverage the 3-carboxylate moiety for zinc-binding interactions while using the phenylethyl group to probe a key hydrophobic region of the enzyme's active site [2].

Cannabinoid Receptor Pharmacophore Probes

Given the established use of pyrazole-3-carboxylic acid scaffolds in cannabinoid (CB1) receptor ligands, such as the prototypical antagonist rimonabant [3], this compound provides a unique alternative for SAR studies. Its distinct N1-substituent offers a different steric and electronic profile compared to rimonabant's 2,4-dichlorophenyl group, potentially leading to ligands with novel pharmacology and improved physicochemical properties [3].

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